4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a naphthalene substituent at the 4-position of the heterocyclic ring. Structurally, it combines the partially saturated pyridine ring with a lipophilic naphthalen-1-yl group, which may enhance its pharmacokinetic properties, such as membrane permeability and binding affinity to hydrophobic targets.
Its synthesis likely involves cross-coupling reactions, as seen in similar tetrahydropyridine derivatives (e.g., Suzuki-Miyaura coupling with boronic acids) .
Properties
IUPAC Name |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRVMSXRVDJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors under specific conditions. One common method includes the use of naphthalene-1-carbaldehyde and tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hydrogenation of Tetrahydropyridine Precursors
The synthesis of tetrahydropyridine derivatives often involves catalytic hydrogenation of pyridine precursors. For analogs like 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, hydrogenation using 10% palladium on activated carbon (Pd/C) in methanol under hydrogen gas is a common method . Reaction conditions typically include:
Key Observations :
| Reaction Conditions | Yield | Key Details |
|---|---|---|
| Pd/C in MeOH, 45°C, 5h | 99% | Filtration and evaporation |
| Pd/C in MeOH, 20°C, 4h | 99% | Argon atmosphere, H₂ balloon |
| Pd/C in MeOH, 19h | 93% | Stirred under H₂ |
Electrophilic Halogenation and Substitution
A patent describes the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives via electrophilic halogenation of intermediates, followed by halohydroxylation and base treatment . This suggests a potential pathway for introducing substituents like naphthyl groups:
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Halogenation : A substituted tetrahydropyridine intermediate reacts with an electrophilic halogenating agent.
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Substitution : The halogenated intermediate undergoes nucleophilic replacement with a naphthyl group.
Multi-Component Reactions
In a related synthesis of a tetrahydropyridine derivative with trifluoromethyl and fluorophenyl substituents, an iodine-catalyzed five-component reaction was employed . While not directly involving naphthyl groups, this method highlights the versatility of multi-component approaches for forming substituted tetrahydropyridines:
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Reagents : Aldehydes, amines, and acetoacetate esters.
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Conditions : Methanol at 55°C for 12 hours.
Structural Characterization and Stability
Post-synthesis characterization typically involves:
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NMR spectroscopy : For proton and carbon environments (e.g., δ 1.47–10.19 ppm in 1H NMR) .
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Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., m/z 161 for phenyl analogs) .
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Hygroscopicity : Hydrochloride salts often require storage under dry conditions .
Biological Relevance and Functionalization
While the query focuses on chemical reactions, the compound’s structural similarity to neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) suggests potential applications in neurochemistry . Functionalization via amidation or alkylation (e.g., using EDCl or reductive amination) could tailor its properties for therapeutic or research purposes .
Scientific Research Applications
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the tetrahydropyridine moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Dihydropyridine analogs with naphthalene groups exhibit antitumor and antimicrobial activities .
- Fluorophenyl Group : The 4-fluorophenyl analog is a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). Fluorine’s electronegativity improves metabolic stability and binding affinity .
- MPTP : The methyl group in MPTP renders it a potent neurotoxin, selectively damaging substantia nigra neurons via metabolic conversion to MPP+ .
C. Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., 4-(4-fluorophenyl)) exhibit higher melting points (169–173°C) compared to non-halogenated analogs, likely due to stronger intermolecular interactions .
- Solubility : Chlorophenyl and bromophenyl derivatives (e.g., 4-bromo analog, CAS 2044836-45-3) may exhibit lower aqueous solubility due to halogen hydrophobicity .
Biological Activity
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 100240-18-4) is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound is recognized for its potential as a versatile small molecule scaffold in medicinal chemistry. Its structure features a tetrahydropyridine core substituted with a naphthalene group, which contributes to its unique biological properties.
- Molecular Formula : C₁₅H₁₅ClN
- Molecular Weight : 241.74 g/mol
- CAS Number : 100240-18-4
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with a tetrahydropyridine framework can act as inhibitors for specific kinases and other enzymes involved in critical cellular processes.
Pharmacological Applications
- Neuroprotective Effects :
- Inhibition of Kinases :
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Antimicrobial Activity :
- Some derivatives of tetrahydropyridine have been explored for their antimicrobial properties, although specific data on the naphthalene-substituted variant is limited.
Neuroprotective Study
In a study involving MN9D dopaminergic cells treated with 6-OHDA, the application of this compound resulted in significant inhibition of caspase 3/7 activities. This was correlated with restored levels of tyrosine hydroxylase and reduced lipid peroxidation, indicating its protective role against apoptosis induced by neurotoxic agents .
Kinase Inhibition Research
A comprehensive structure-activity relationship (SAR) analysis highlighted that modifications to the tetrahydropyridine core can enhance its potency as a LIMK inhibitor. The introduction of lipophilic groups was found to improve biological activity significantly compared to simpler derivatives .
Data Tables
Q & A
Q. What are the common synthetic routes for 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride?
Category : Basic (Synthesis Methodology) Answer : The compound can be synthesized via multi-component condensation reactions. A typical approach involves reacting naphthalene derivatives with aldehydes and amines under acidic or catalytic conditions. For example, analogous dihydropyridine derivatives are synthesized using benzaldehyde, ethyl acetoacetate, and urea in a three-component reaction . Solvent selection (e.g., DMF) and catalysts (e.g., phosphoryl chloride) are critical for controlling reaction efficiency. Post-synthesis purification often involves recrystallization with ethanol or aqueous mixtures to isolate the hydrochloride salt .
Q. Which spectroscopic methods are essential for characterizing this compound?
Category : Basic (Characterization Techniques) Answer : Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., C=O, N-H stretches) .
- ¹H-NMR : For structural elucidation, particularly to confirm tetrahydropyridine ring proton environments and naphthalene substituent positions .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm molecular geometry, as demonstrated for structurally related pyridine derivatives .
Q. What biological activities are reported for structurally analogous compounds?
Category : Basic (Biological Screening) Answer : Dihydropyridine analogs exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example, chloro-substituted dihydropyridines show calcium channel-blocking activity and cytotoxicity against cancer cell lines . While direct data on 4-(Naphthalen-1-yl)-tetrahydropyridine is limited, its naphthalene moiety suggests potential for intercalation or receptor binding, warranting targeted bioassays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Category : Advanced (Experimental Design) Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation steps .
- Catalyst Variation : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization .
- Temperature Gradients : Controlled heating (e.g., 90°C for 6 hours) improves intermediate stability, as seen in naphtho-furan syntheses .
- Workflow Refinement : Parallel reaction setups (e.g., microwave-assisted synthesis) reduce side products .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
Category : Advanced (Data Analysis) Answer : SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl) to the naphthalene ring to modulate bioactivity .
- Pharmacophore Mapping : Computational tools (e.g., molecular docking) identify binding interactions, leveraging PubChem’s physicochemical data (e.g., logP, polar surface area) .
- Biological Assays : Comparative testing of analogs against disease models (e.g., cancer cell lines) to correlate structural features with efficacy .
Q. How can contradictions in toxicological data be resolved?
Category : Advanced (Data Contradiction Analysis) Answer : A systematic approach includes:
- Literature Triangulation : Cross-referencing PubMed, TOXCENTER, and grey literature (e.g., NIH RePORTER) to identify consensus or outliers .
- Dose-Response Validation : Replicating studies under standardized conditions to isolate variables (e.g., purity, solvent effects) .
- Meta-Analysis : Statistical aggregation of data from multiple sources to assess toxicity thresholds .
Q. What computational methods predict physicochemical properties?
Category : Advanced (Modeling & Simulation) Answer :
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
- QSAR Models : Leverage PubChem descriptors (e.g., molecular weight, topological surface area) to forecast solubility and bioavailability .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., ion channels) using tools like GROMACS .
Q. How can stereochemical control be achieved during synthesis?
Category : Advanced (Stereochemistry) Answer :
Q. What methodological approaches ensure compound stability in storage?
Category : Advanced (Stability Studies) Answer :
Q. How are analogs designed to improve pharmacokinetics?
Category : Advanced (Drug Design) Answer :
- Bioisosteric Replacement : Substitute the naphthalene ring with indole or quinoline to enhance solubility .
- Prodrug Strategies : Introduce ester groups for delayed hydrolysis and sustained release .
- Permeability Enhancers : Attach polyethylene glycol (PEG) chains to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
